1-(5-Bromo-1-benzofuran-2-yl)ethanone
Overview
Description
The compound 1-(5-Bromo-1-benzofuran-2-yl)ethanone is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Benzofuran derivatives are characterized by a fused benzene and furan ring system, which can be further substituted with various functional groups to alter their chemical and physical properties .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters in THF at 100 degrees Celsius, leading to 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by an intramolecular C-O bond formation . Although the specific synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using X-ray crystallography and spectroscopic methods. For instance, the compound 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime crystallizes in the monoclinic crystal system and adopts a Z conformation. It forms a dimeric arrangement around an inversion center through intermolecular hydrogen bonding. The crystal structure is further stabilized by weak C-H...O, C-H...π, and π...π interactions, which contribute to the formation of a two-dimensional network .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromo substituent on the benzofuran ring can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. The keto group can also undergo reactions typical of carbonyl compounds, such as condensation and reduction . The specific chemical reactions of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are not described in the provided papers, but general reactivity patterns of similar compounds suggest a range of possible transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of a bromo substituent and a keto group can affect the compound's polarity, solubility, and reactivity. The crystal structures of these compounds reveal details about their solid-state conformations and intermolecular interactions, which can impact their melting points, solubility, and stability . The specific properties of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are not provided, but insights can be gained from the structural analysis and known properties of closely related compounds.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Reduction : A study by Kwiecień and Szychowska (2006) explores the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, highlighting the versatility of benzofuran derivatives in chemical synthesis (Kwiecień & Szychowska, 2006).
- Characterization and Thermal Degradation : Koca et al. (2012) report on the synthesis of a novel methacrylate monomer containing a benzofuran side group, demonstrating the application of 1-(5-Bromo-1-benzofuran-2-yl)ethanone in polymer science (Koca, Kurt, Kırılmış, & Aydogdu, 2012).
Biological Activities and Applications
- Biological Activity Study : Abdel‐Aziz et al. (2011) investigate the immunosuppressive and immunostimulatory properties of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound structurally related to 1-(5-Bromo-1-benzofuran-2-yl)ethanone (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
- Bioactive Compound Discovery : A study by Khaleghi et al. (2011) identifies a new benzofuran derivative with inhibitory activity on human breast cancer cells, illustrating the potential of benzofuran derivatives in medicinal chemistry (Khaleghi, Din, Charati, Yaacob, Khalilzadeh, Skelton, & Makha, 2011).
Green Synthesis and Biocatalysis
- Green Synthesis : Şahin (2019) demonstrates the biocatalytic synthesis of (S)-1-(benzofuran-2-yl)ethanol, showing the environmental friendliness of such approaches in producing enantiopure compounds (Şahin, 2019).
- Optically Active Synthesis : The work by Paizs et al. (2003) on the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones for preparing optically active carbinols further underscores the significance of 1-(5-Bromo-1-benzofuran-2-yl)ethanone in stereoselective synthesis (Paizs, Toșa, Majdik, Moldovan, Novák, Kolonits, Marcovici, Irimie, & Poppe, 2003).
properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQPBGNNXXKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351639 | |
Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1-benzofuran-2-yl)ethanone | |
CAS RN |
38220-75-6 | |
Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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